
Bis(3-hydroxybutyl) butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(3-hydroxybutyl) butanedioate can be synthesized through the esterification of butanedioic acid with 3-hydroxybutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-hydroxybutyl) butanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or tosylates can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction of the ester groups results in the formation of primary alcohols.
Substitution: Substitution reactions can yield a variety of ether derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(3-hydroxybutyl) butanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.
Medicine: Research has explored its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(3-hydroxybutyl) succinate
- 1-(4-Hydroxybutyl) butanedioate
- 3-Hydroxybutyl butanedioate
Uniqueness
Bis(3-hydroxybutyl) butanedioate is unique due to its specific combination of hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
| 95187-48-7 | |
Molekularformel |
C12H22O6 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
bis(3-hydroxybutyl) butanedioate |
InChI |
InChI=1S/C12H22O6/c1-9(13)5-7-17-11(15)3-4-12(16)18-8-6-10(2)14/h9-10,13-14H,3-8H2,1-2H3 |
InChI-Schlüssel |
KVFPYPYKHSQVMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOC(=O)CCC(=O)OCCC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



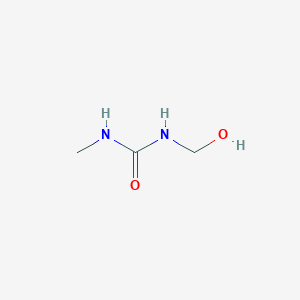
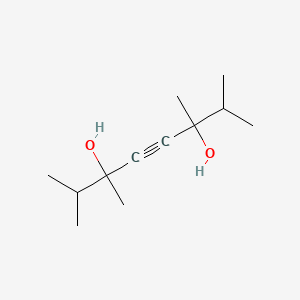
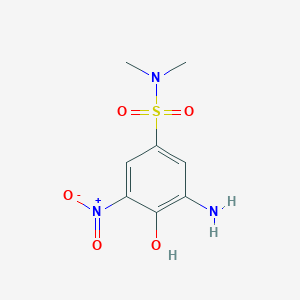
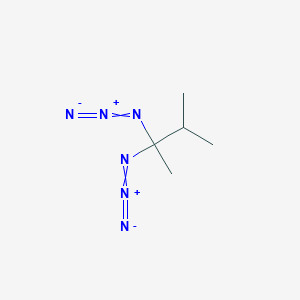
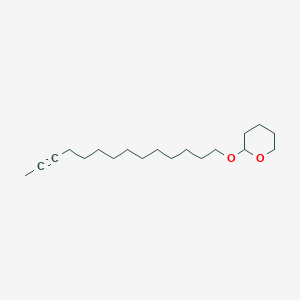
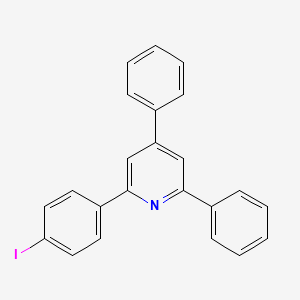
![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)
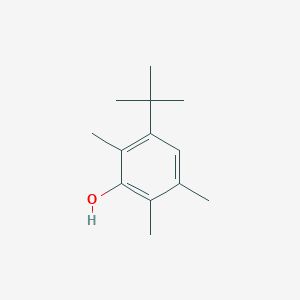

![2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-](/img/structure/B14362781.png)
